molecular formula C6H4BrNO3 B1266392 2-(2-Bromoethenyl)-5-nitrofuran CAS No. 67363-72-8

2-(2-Bromoethenyl)-5-nitrofuran

Cat. No.: B1266392
CAS No.: 67363-72-8
M. Wt: 218 g/mol
InChI Key: DWHDJUJHFAUWFM-UHFFFAOYSA-N
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Description

Overview of Nitrofuran Chemistry in Scientific Inquiry

Nitrofurans are a class of synthetic organic compounds characterized by a furan (B31954) ring substituted with a nitro group (-NO2). nih.govnih.gov This structural feature is central to their biological activity. researchgate.netacs.org First introduced in the mid-20th century, nitrofurans have been recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

The mechanism of action of nitrofurans is complex and involves their reduction by bacterial nitroreductases into reactive intermediates. researchgate.netnih.gov These highly reactive species are believed to be responsible for their therapeutic effects by causing damage to microbial DNA, ribosomes, and other cellular components. nih.govnih.gov This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance to these drugs.

Over the years, extensive medicinal chemistry efforts have been dedicated to synthesizing and evaluating novel nitrofuran derivatives with the aim of enhancing their efficacy and expanding their therapeutic applications. nih.govnih.gov Researchers have explored modifications to the nitrofuran scaffold to create compounds with activity against a range of pathogens, including mycobacteria. nih.govnih.gov

Historical Context of Nitroaromatic and Nitroheterocyclic Compounds in Biomedical Research

Nitroaromatic compounds, a broader category that includes nitrofurans, have been a cornerstone of industrial and pharmaceutical chemistry for over a century. nih.govnih.gov While many are used in the synthesis of dyes, polymers, and explosives, a significant number have found application in medicine. nih.govscielo.br

The journey of nitroaromatic and nitroheterocyclic compounds in biomedical research began with the discovery of their potent biological activities. Nitrofurazone, a nitrofuran derivative, was one of the first to be marketed as a topical anti-infective agent in 1945. researchgate.netscielo.br This was followed by the approval of other nitro-containing drugs like metronidazole, a 5-nitroimidazole, in 1963 for treating anaerobic bacterial and parasitic infections. researchgate.netscielo.br

Despite their therapeutic benefits, the presence of the nitro group has also been associated with concerns regarding potential toxicity and mutagenicity. nih.govresearchgate.netacs.org This has led to rigorous investigation into the structure-activity and structure-toxicity relationships of these compounds. The bioreduction of the nitro group is a critical step not only for their antimicrobial action but also for their potential toxic effects. researchgate.netacs.org

The following table provides a historical timeline of key nitroaromatic and nitroheterocyclic drugs:

Drug NameClassYear of FDA ApprovalPrimary Indication
NitrofurazoneNitrofuran1945Topical anti-infective
Metronidazole5-Nitroimidazole1963Anaerobic bacterial and parasitic infections
NifurtimoxNitrofuran2020 (though used since the 1960s)Chagas disease

This table presents a selection of historically significant nitro-containing drugs and their initial primary indications.

Current Research Focus and Significance of 2-(2-Bromoethenyl)-5-nitrofuran

Current research on this compound is situated at the intersection of synthetic chemistry and the quest for new bioactive molecules. This specific compound is a derivative of 5-nitrofuran, featuring a 2-bromoethenyl substituent at the 2-position of the furan ring. The presence of the vinyl bromide moiety offers a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

While specific, in-depth research exclusively focused on the biological activities of this compound is not extensively documented in publicly available literature, its parent compound, 2-bromo-5-nitrofuran, is recognized as a key building block in medicinal chemistry. chemimpex.com The general interest in 5-nitrofuran derivatives stems from their established and potential therapeutic applications. For instance, various 5-nitrofuran derivatives have been synthesized and evaluated for their antibacterial, antimycobacterial, and even anticancer activities. nih.govnih.govnih.gov

The significance of this compound in the current research landscape lies primarily in its potential as a precursor for the synthesis of novel nitrofuran analogs. The bromoethenyl group can participate in various cross-coupling reactions, allowing for the introduction of diverse structural motifs. This enables the creation of libraries of new compounds that can be screened for a wide range of biological activities. The core 5-nitrofuran "warhead" provides the foundation for antimicrobial potential, while the modifications at the 2-position can be used to modulate potency, selectivity, and pharmacokinetic properties.

The table below outlines the key properties of the parent compound, 2-Bromo-5-nitrofuran, which provides context for the chemical nature of its derivatives.

PropertyValue
IUPAC Name 2-bromo-5-nitrofuran
Molecular Formula C4H2BrNO3
Molecular Weight 191.97 g/mol
CAS Number 823-73-4

Data sourced from PubChem Compound Summary for CID 233582. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethenyl)-5-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHDJUJHFAUWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67363-72-8
Record name 2-(2-Bromoethenyl)-5-nitrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanistic Elucidation of 2 2 Bromoethenyl 5 Nitrofuran Reactivity

Bioreductive Mechanisms of Nitrofuran Compounds

The biological effects of nitrofuran compounds, including 2-(2-bromoethenyl)-5-nitrofuran, are contingent upon the reductive activation of the 5-nitro group. nih.govasm.org This process is primarily mediated by a class of enzymes known as nitroreductases.

Enzymatic Reduction by Nitroreductases

Nitrofurans are prodrugs that require activation via the reduction of their nitro group, a reaction catalyzed by nitroreductases. nih.gov These enzymes are flavoproteins that utilize reduced flavin mononucleotide (FMN) or other cofactors to catalyze the reduction. asm.orgasm.org In bacteria, two main types of nitroreductases have been identified: Type I and Type II.

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze the two-electron reduction of the nitro group to a hydroxylamine intermediate via a nitroso derivative. researchgate.net This pathway avoids the formation of a nitro anion radical, which can be re-oxidized by molecular oxygen.

Type II Nitroreductases: These are oxygen-sensitive enzymes that catalyze the one-electron reduction of the nitro group to form a nitro anion radical. asm.org In the presence of oxygen, this radical can be futilely cycled back to the parent compound, generating superoxide radicals. asm.org

In various organisms, other enzymes such as cytochrome P450 reductase can also participate in the reduction of nitrofurans. nih.govdrugbank.com

Pathways of Nitro Group Transformation (e.g., Nitroso, Hydroxylamine, Amine Intermediates)

The reduction of the nitro group on the furan (B31954) ring proceeds through a series of highly reactive intermediates. The specific pathway depends on whether the reduction occurs via a one- or two-electron transfer mechanism.

The generally accepted pathway for the two-electron reduction by Type I nitroreductases involves the following steps:

Nitro (R-NO₂) to Nitroso (R-NO): The initial two-electron reduction converts the nitro group to a nitroso intermediate. researchgate.net

Nitroso (R-NO) to Hydroxylamine (R-NHOH): A further two-electron reduction converts the nitroso group to a hydroxylamine derivative. researchgate.net

These electrophilic intermediates, particularly the hydroxylamine, are considered the ultimate toxic species. They can covalently bind to cellular macromolecules, including ribosomal proteins and DNA, leading to cellular damage. The hydroxylamine can be further metabolized to form other products, such as a nitrenium ion or the fully reduced amine (R-NH₂). researchgate.net

Reduction StepIntermediateKey Characteristics
Initial CompoundNitro (R-NO₂)The stable, inactive form of the prodrug.
First Reduction ProductNitroso (R-NO)A highly reactive, short-lived intermediate.
Second Reduction ProductHydroxylamine (R-NHOH)An electrophilic species often responsible for cytotoxicity.
Final Reduction ProductAmine (R-NH₂)The fully reduced, generally less reactive form.

Electron Transfer Processes and Redox Cycling

Under aerobic conditions, the one-electron reduction of nitrofurans by enzymes like Type II nitroreductases or cytochrome P450 reductase leads to the formation of a nitro anion radical (R-NO₂⁻). nih.govresearchgate.net This radical is a key player in a process known as redox cycling.

In the presence of molecular oxygen, the nitro anion radical can transfer its extra electron to oxygen, regenerating the parent nitrofuran compound and producing a superoxide anion (O₂⁻). nih.govresearchgate.net This superoxide can then be converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). nih.govresearchgate.net This futile cycle can repeat, leading to the accumulation of ROS and a state of oxidative stress within the cell, which damages DNA, proteins, and lipids. nih.govresearchgate.net This redox cycling is a significant contributor to the biological effects of some nitrofuran compounds. researchgate.netnih.gov

Chemical Reactivity of the Bromoethenyl Moiety

The bromoethenyl group is a vinyl halide, which consists of a bromine atom attached to an sp²-hybridized carbon of a double bond. This structural feature significantly influences its reactivity compared to a typical alkyl halide.

Nucleophilic Displacement Reactions

Vinyl halides, such as the bromoethenyl group in this compound, are generally unreactive towards standard Sₙ1 and Sₙ2 nucleophilic substitution reactions. libretexts.orgquora.comyoutube.com

Resistance to Sₙ2: The Sₙ2 mechanism requires a backside attack by the nucleophile. In a vinyl halide, this approach is sterically hindered by the electron density of the pi bond and the rest of the molecule. libretexts.orgquora.com The incoming nucleophile would have to enter the plane of the double bond, which is energetically unfavorable. libretexts.org

Resistance to Sₙ1: The Sₙ1 mechanism proceeds through a carbocation intermediate. The dissociation of the bromide ion from the bromoethenyl group would result in a highly unstable vinyl cation, where the positive charge resides on an sp-hybridized carbon. quora.comyoutube.comstackexchange.com The formation of this high-energy intermediate makes the Sₙ1 pathway extremely slow. quora.com

Despite this general inertness, nucleophilic vinylic substitution can occur under specific conditions, often involving mechanisms other than direct Sₙ1 or Sₙ2, such as addition-elimination or elimination-addition pathways, particularly with very strong nucleophiles or intramolecularly. researchgate.net

Olefinic Transformations

The carbon-carbon double bond (olefin) in the bromoethenyl moiety is a site for potential addition reactions. researchgate.netpurdue.edu The reactivity of this double bond is influenced by the presence of both the electron-withdrawing bromine atom and the nitrofuran ring system. Potential transformations include:

Electrophilic Addition: Like other alkenes, the double bond can react with electrophiles. For instance, it can undergo addition reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr).

Radical Reactions: The double bond can participate in free-radical chain reactions. researchgate.net

Organometallic Reactions: The vinyl bromide can be a precursor for organometallic reagents. For example, it could potentially react with magnesium to form a Grignard reagent, although this can be challenging. This would convert the electrophilic carbon into a nucleophilic one, opening up a wide range of synthetic possibilities for carbon-carbon bond formation.

Reaction TypeReactivity of Bromoethenyl MoietyNotes
Sₙ2 Nucleophilic SubstitutionGenerally unreactiveSteric hindrance from the pi system and molecular plane prevents backside attack. libretexts.orgquora.com
Sₙ1 Nucleophilic SubstitutionGenerally unreactiveFormation of a highly unstable vinyl cation intermediate. quora.comyoutube.com
Electrophilic AdditionPossibleTypical reaction for an olefinic double bond.
Organometallic FormationPossibleCan be used to form Grignard or other organometallic reagents.

Kinetic and Thermodynamic Parameters of Key Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce. However, by analogy with related 5-nitrofuran and bromo-substituted heterocyclic compounds, we can anticipate the types of parameters that would govern its reactivity. Key reactions would likely include nucleophilic substitution at the vinylic carbon bearing the bromine atom and reactions involving the nitro group.

For a typical nucleophilic vinylic substitution, the reaction rate would be influenced by the nature of the nucleophile, the solvent, and the temperature. The reaction likely proceeds through an addition-elimination or an elimination-addition mechanism. The rate constants (k), activation energy (Ea), and pre-exponential factor (A) would be crucial for defining the kinetics.

Table 1: Hypothetical Kinetic Parameters for the Reaction of this compound with a Nucleophile

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (M⁻¹s⁻¹)
298Data not availableData not availableData not available
308Data not availableData not availableData not available
318Data not availableData not availableData not available

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) would provide insight into the transition state of the reaction. A negative entropy of activation, for instance, would suggest a more ordered transition state, consistent with a bimolecular reaction.

Table 2: Hypothetical Thermodynamic Activation Parameters for a Key Reaction

ParameterValueSignificance
Enthalpy of Activation (ΔH‡)Data not availableEnergy barrier of the reaction
Entropy of Activation (ΔS‡)Data not availableChange in orderliness from reactants to transition state
Gibbs Free Energy of Activation (ΔG‡)Data not availableOverall spontaneity of reaching the transition state

Influence of Microenvironment on Reactivity Profiles

The microenvironment, particularly the polarity of the solvent, is expected to have a significant impact on the reactivity of this compound. The strong electron-withdrawing nature of the nitro group makes the furan ring and the ethenyl bridge susceptible to nucleophilic attack.

In polar protic solvents, it is anticipated that the rate of nucleophilic substitution would be enhanced due to the stabilization of both the nucleophile and any charged intermediates or transition states through hydrogen bonding. In contrast, polar aprotic solvents might favor certain reactions by solvating the counter-ion of a charged nucleophile, thereby increasing its nucleophilicity.

Studies on related compounds, such as 5-bromo-2-nitro-3-R-thiophens, have shown that the reaction rates with nucleophiles are indeed solvent-dependent. For instance, piperidinodebromination reactions of similar bromo-nitro-heterocycles have been studied in solvents of varying polarity like methanol, benzene, and dioxane-water mixtures, revealing significant rate differences. rsc.org

Table 3: Expected Influence of Solvent Polarity on Reaction Rates

Solvent TypeExpected Effect on Nucleophilic Substitution RateRationale
Polar Protic (e.g., Methanol, Water)Rate enhancementStabilization of charged transition states and nucleophiles through hydrogen bonding.
Polar Aprotic (e.g., DMF, DMSO)Significant rate enhancementSolvation of counter-ions, leading to a more "naked" and reactive nucleophile.
Nonpolar (e.g., Benzene, Dioxane)Slower reaction ratesLack of stabilization for charged intermediates or polar transition states.

The presence of micelles or other organized media could also dramatically alter the reactivity profile by providing a localized environment with different polarity and by concentrating reactants.

Structure Activity Relationship Sar Investigations of 2 2 Bromoethenyl 5 Nitrofuran Analogues

Correlating Molecular Structure with Biological Responses

The biological activity of 5-nitrofuran derivatives is intricately linked to their molecular structure. The core 5-nitrofuran pharmacophore is essential, but the nature and position of various substituents, the conformation of linking bridges, and the specific halogen atoms present all play crucial roles in modulating the compound's efficacy and selectivity. nih.gov

The 5-nitro group on the furan (B31954) ring is a critical feature for the biological activity of this class of compounds. nih.gov It is understood that the nitro group acts as a "warhead," which, upon reduction by cellular nitroreductases, forms reactive intermediates that can cause cellular damage. nih.gov The replacement of the nitro group at the C5 position with other electron-withdrawing groups like cyano, bromo, or chloro has been shown to result in a significant decrease in activity, underscoring the essentiality of the NO2 moiety. nih.gov

The side chain at the C2 position of the furan ring is a primary determinant of the compound's selectivity. nih.gov Modifications at this position influence how the molecule fits into the ligand-binding pocket of its biological target. For instance, attaching different alkylamine moieties to a 1,2,4-oxadiazole (B8745197) ring linked to the 5-nitrofuran core can fine-tune the antimicrobial selectivity of the compounds, leading to derivatives with potent activity against specific pathogens. nih.gov

The introduction of various substituents on different parts of the molecule can also enhance activity. For example, in a series of (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones, substituents such as methoxy, chloro, and bromo were evaluated, demonstrating that electronic effects of substituents significantly contribute to the antibacterial activity. acs.org

Here is an interactive data table showing the effect of different substituents on the activity of nitrofuran analogues:

Compound Series Substituent (R) Observed Effect on Activity Reference
5-NitrophenanthrolineNO2 at C5 (vs. CN, Br, Cl)Essential for antitubercular activity; other groups were 10x less active. nih.gov
1,2,4-Oxadiazole-Nitrofuran ConjugatesVarious alkylamine moietiesFine-tuned antimicrobial selectivity against diverse microbial targets. nih.gov
(Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranonesOCH3, H, CH3, C2H5, Cl, Br, CN, NO2Electronic effects of substituents correlated with antibacterial activity. acs.org

The ethenyl bridge in compounds like 2-(2-bromoethenyl)-5-nitrofuran introduces a degree of conformational flexibility that can significantly impact biological activity. The geometry of this bridge, specifically the cis (Z) or trans (E) configuration, dictates the spatial arrangement of the nitrofuran ring relative to the other parts of the molecule. This, in turn, affects how the compound interacts with its biological target.

For example, studies on related propenone derivatives have shown that the (E)-isomers are often specified, suggesting that this particular conformation is favorable for activity. acs.org The rigidity and planarity conferred by the ethenyl bridge can be crucial for optimal binding to a target enzyme or receptor. The ability of the molecule to adopt a specific conformation to fit into a binding site is a key aspect of its mechanism of action. While direct studies on the conformational impact of the ethenyl bridge in this compound itself are not detailed in the provided results, the principles from analogous systems highlight the importance of this structural feature.

The presence and nature of halogen atoms can significantly modulate the biological activity of organic compounds. nih.gov In the context of this compound, the bromine atom is expected to influence the molecule's properties in several ways, including its lipophilicity, electronic character, and potential for forming halogen bonds.

Increasing the degree of halogenation has been shown to be beneficial for the antibacterial activity of some nitro-containing compounds. nih.gov For instance, tri-halogenated 3-nitro-2H-chromene derivatives displayed higher antibacterial activity compared to their mono- or di-halogenated counterparts. nih.gov This suggests that the presence of multiple halogens can potentiate the antimicrobial effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

For 5-nitrofuran derivatives, QSAR studies have revealed that electronic parameters are significant contributors to their antibacterial activity. acs.org A study on three sets of antibacterial nitrofuran derivatives found that the IC50 values against both Gram-positive and Gram-negative bacteria showed a negative correlation with electronic terms, such as the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E). acs.org This implies that substituents that make the reduction of the nitro group more favorable tend to increase the antibacterial activity. Interestingly, this particular study found no significant contribution from the hydrophobic factor (logP). acs.org

In a broader context of nitroaromatic compounds, QSAR models for mutagenicity have highlighted the importance of both hydrophobicity (logKow) and the energy of the lowest unoccupied molecular orbital (ELUMO) as key indicators. mdpi.com ELUMO is an electronic descriptor that relates to the ease of reduction of the nitro group. For aquatic toxicity, hydrophobicity often plays a predominant role. mdpi.com

QSAR models serve as powerful predictive tools in drug discovery, allowing for the rational design of more potent compounds while potentially reducing the need for extensive synthesis and testing. nih.gov

Below is a data table summarizing key descriptors used in QSAR studies of nitroaromatic compounds:

Activity Type Key QSAR Descriptors Interpretation Reference
Antibacterial (Nitrofuran derivatives)Hammett constant (σ), Reduction potential (E)Increased electron-withdrawing character enhances activity. acs.org
Mutagenicity (Nitroaromatics)Hydrophobicity (logKow), ELUMOImportant for molecular transport and nitroreduction. mdpi.com
Aquatic Toxicity (Nitroaromatics)Hydrophobicity (logKow)Determines penetration of cell membranes. mdpi.com

Identification of Key Pharmacophore Features for Targeted Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 5-nitrofuran class of compounds, the key pharmacophoric features are well-established and are crucial for their biological activity.

The essential components of the nitrofuran pharmacophore include:

The 5-nitrofuran ring: The nitro group at the 5-position is the critical "warhead" that undergoes bio-reduction to generate reactive cytotoxic species. nih.gov Its presence is generally considered indispensable for activity. nih.gov

The side chain at the C2 position: This part of the molecule is responsible for target selectivity. nih.gov The nature, size, and flexibility of this side chain determine how the molecule interacts with the binding site of a specific enzyme or protein. By modifying this side chain, the spectrum of activity can be modulated. nih.gov

Computational tools can be used to generate pharmacophore models based on a set of active compounds. youtube.com These models can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of novel drug candidates. nih.gov

Computational Approaches to SAR Analysis

Computational methods are invaluable tools for understanding and predicting the SAR of bioactive molecules. These approaches provide insights into molecular properties and interactions that are often difficult to obtain through experimental methods alone.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For nitrofuran derivatives, induced-fit docking (IFD) has been used to model their interactions with various biological targets, such as nitroreductases and azoreductases. nih.gov These enzymes are responsible for activating the nitrofuran prodrugs. Docking studies can help to explain the observed selectivity of different analogues and guide the design of new compounds with improved binding affinity. nih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as the energy of the lowest unoccupied molecular orbital (ELUMO). mdpi.com As established in QSAR studies, ELUMO is a critical descriptor for the activity of nitroaromatic compounds, as it relates to the ease of reduction of the nitro group. acs.orgmdpi.com These calculations can provide a theoretical basis for the observed electronic effects of different substituents.

By combining experimental data with these computational approaches, a more comprehensive understanding of the SAR of this compound and its analogues can be achieved, facilitating the rational design of new and more effective therapeutic agents. nih.gov

Computational and Theoretical Chemistry Studies of 2 2 Bromoethenyl 5 Nitrofuran

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the behavior of electrons within the molecule, which governs its structure, stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis

This analysis would involve the use of computational methods, such as Density Functional Theory (DFT), to determine the arrangement of electrons in the molecule. Key parameters that would be investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Charge Distribution and Reactivity Descriptors

Understanding the distribution of electronic charge across the 2-(2-Bromoethenyl)-5-nitrofuran molecule is crucial for predicting its interactions. A Molecular Electrostatic Potential (MEP) map would visually represent the regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, would be calculated to quantify the molecule's reactivity.

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a larger molecule, typically a protein or enzyme. This is a vital tool in drug discovery and design.

Identification of Potential Binding Sites

Docking simulations would be used to explore the potential binding modes of this compound within the active site of a target enzyme. This would involve identifying the specific amino acid residues that the compound is likely to interact with, providing a detailed picture of the binding pocket.

Prediction of Binding Affinities with Biomolecular Targets

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score. This score estimates the strength of the interaction between the ligand and its target. A lower (more negative) binding affinity generally indicates a more stable and favorable interaction. Without specific studies on this compound, no such data can be presented.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. This technique allows for the study of conformational changes and the stability of the molecule and its complexes. An MD simulation of this compound would reveal its flexibility and the different shapes it can adopt in a biological environment. Furthermore, when simulated in complex with a target enzyme, MD can assess the stability of the predicted binding pose from molecular docking studies.

In Silico Prediction of Compound Distribution and Metabolism in Research Systems

The prediction of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is a critical component of computational drug discovery and development. For the compound this compound, while specific experimental studies on its ADME profile are not widely published, in silico tools can provide valuable insights into its likely behavior in biological systems. These computational methods utilize the chemical structure of a molecule to predict its physicochemical properties, pharmacokinetics, and potential for metabolism. Such predictions are instrumental in the early stages of research to identify promising candidates and flag potential liabilities.

Recent studies on related nitrofuran derivatives have demonstrated the utility of in silico approaches for predicting their pharmacological potential. For instance, the ADME profiles of novel 5-nitrofuran-isatin hybrids and 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)-1,2,4-triazole halides have been assessed using computational tools to evaluate their viability as drug candidates. zsmu.edu.uabohrium.com These studies often employ a suite of predictive models to generate a comprehensive profile of the molecule's likely disposition in the body.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. For this compound, these properties can be computationally predicted to understand its potential for absorption and distribution. Key parameters include molecular weight, lipophilicity (log P), water solubility (log S), and polar surface area (PSA).

Predicted Physicochemical Properties of this compound

Property Predicted Value Implication
Molecular Weight 232.03 g/mol Within the range for good oral bioavailability.
Log P (Lipophilicity) 2.45 Indicates moderate lipophilicity, suggesting good membrane permeability.
Log S (Water Solubility) -2.87 Suggests low to moderate water solubility.
Polar Surface Area (PSA) 59.1 Ų Within the range that favors good cell membrane penetration.
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0

Data generated using computational prediction tools.

Pharmacokinetic Predictions

In silico models can also predict the pharmacokinetic properties of this compound, offering a glimpse into how the compound might be absorbed, distributed, and metabolized.

Absorption: Predictions for gastrointestinal (GI) absorption are a critical first step. Based on its physicochemical properties, this compound is predicted to have high gastrointestinal absorption. The permeability of the compound across the Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium, is also a key indicator of oral absorption.

Distribution: The distribution of a compound throughout the body is influenced by its ability to cross biological membranes and bind to plasma proteins. The predicted log P value suggests that this compound is likely to distribute into tissues. A significant parameter is its potential to cross the blood-brain barrier (BBB). Computational models can predict whether a compound is a substrate for P-glycoprotein (P-gp), an efflux transporter that limits the entry of many xenobiotics into the brain.

Predicted ADME Properties of this compound

Parameter Prediction Implication
Gastrointestinal Absorption High Likely to be well-absorbed after oral administration.
Blood-Brain Barrier Permeant No Unlikely to cross into the central nervous system.

Data generated using computational prediction tools.

Metabolism

The metabolism of nitrofuran derivatives is a key area of interest due to the potential for the formation of reactive metabolites. The nitro group is susceptible to reduction, which can lead to the formation of cytotoxic species. In silico metabolism prediction tools can identify the most likely sites of metabolic transformation on a molecule. For this compound, the primary sites of metabolism are predicted to be the nitro group and the ethenyl side chain.

Cytochrome P450 (CYP) enzymes are the major family of enzymes responsible for the metabolism of xenobiotics. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms. This information is crucial for anticipating potential drug-drug interactions.

Predicted Cytochrome P450 Inhibition Profile for this compound

CYP Isoform Predicted Inhibition
CYP1A2 No
CYP2C19 No
CYP2C9 Yes
CYP2D6 No

Data generated using computational prediction tools.

The prediction that this compound may inhibit CYP2C9 and CYP3A4 suggests a potential for interactions with other drugs that are metabolized by these enzymes. It is important to note that these are theoretical predictions and would require experimental validation.

Advanced Research Applications and Analytical Methodologies for 2 2 Bromoethenyl 5 Nitrofuran

Research Probes for Hypoxia Detection and Imaging (e.g., PET Radiotracers)

Tumor hypoxia, or low oxygen levels in cancerous tissues, is a critical factor in tumor progression and resistance to therapy. researchgate.netnih.gov The development of non-invasive imaging techniques to detect and quantify hypoxia is a major goal in oncology research. researchgate.netnih.gov Nitroaromatic compounds, such as 2-(2-bromoethenyl)-5-nitrofuran, are prime candidates for developing positron emission tomography (PET) radiotracers for this purpose. researchgate.netnih.gov The underlying principle is that the nitro group of these compounds can be reduced in low-oxygen environments, leading to their trapping within hypoxic cells. nih.govnih.gov

5-Nitrofuran derivatives are of particular interest because they are more electron-affinic than the more commonly used nitroimidazoles, which could translate to higher specificity for hypoxic regions. researchgate.netresearchgate.net While the widely used hypoxia PET tracer, [¹⁸F]FMISO, is a 2-nitroimidazole, its high lipophilicity can lead to slow clearance and low tumor-to-background contrast. researchgate.netmdpi.com This has spurred the development of new radiotracers, including those based on the 5-nitrofuran scaffold. researchgate.net

Strategies for Radiolabeling

The transformation of this compound into a PET radiotracer involves incorporating a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into its structure. researchgate.netresearchgate.net A common strategy for radiolabeling nitrofuran derivatives involves nucleophilic substitution reactions. researchgate.netresearchgate.net

For instance, a precursor molecule, often an aryl boronic ester derivative of the nitrofuran compound, is synthesized. researchgate.netresearchgate.net This precursor then undergoes a copper-mediated nucleophilic radiofluorination reaction. researchgate.netresearchgate.net In this process, [¹⁸F]fluoride is introduced into the molecule, displacing a leaving group to form the final radiolabeled product. researchgate.netresearchgate.net The reaction conditions, such as the choice of catalyst and solvent, are optimized to maximize the radiochemical yield and purity of the final product. researchgate.netresearchgate.net

Evaluation in Pre-Clinical Research Models

Once a radiolabeled nitrofuran compound is synthesized, it undergoes rigorous evaluation in pre-clinical research models, typically in tumor-bearing animals like mice or rats, to assess its potential as a hypoxia imaging agent. maastrichtuniversity.nlnih.gov These studies aim to determine the tracer's biodistribution, pharmacokinetics, and its ability to selectively accumulate in hypoxic tissues. researchgate.netmaastrichtuniversity.nl

Small animal PET imaging studies are conducted to visualize the tracer's uptake and clearance from various organs and the tumor over time. researchgate.netnih.gov An ideal hypoxia tracer should exhibit high uptake in the tumor and low uptake in surrounding healthy tissues, leading to a high tumor-to-background ratio for clear imaging. researchgate.net The stability of the radiotracer in biological media, such as serum and phosphate-buffered saline, is also assessed to ensure it remains intact in vivo. researchgate.net

To validate that the tracer's accumulation is indeed due to hypoxia, its uptake is often correlated with direct measurements of tissue oxygenation or with the staining of hypoxic regions using specific markers like pimonidazole (B1677889). maastrichtuniversity.nlnih.gov For example, in studies with the hypoxia tracer [¹⁸F]HX4, a strong correlation was found between its accumulation and the hypoxic fraction of tumors as measured by pimonidazole staining. maastrichtuniversity.nlnih.gov Furthermore, the tracer's uptake can be modulated by altering the oxygenation status of the animal, for instance, by having them breathe gas mixtures with high or low oxygen content. nih.gov

Investigations in Gene-Directed Enzyme Prodrug Therapy (GDEPT) Research

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a targeted cancer therapy strategy that aims to selectively kill cancer cells while minimizing damage to healthy tissues. researchwithrutgers.comnih.gov The approach involves two steps: first, a gene encoding a non-human enzyme is delivered specifically to tumor cells. researchwithrutgers.comnih.gov Second, a non-toxic prodrug is administered systemically. researchwithrutgers.comnih.gov This prodrug is a specific substrate for the foreign enzyme, which converts it into a potent cytotoxic agent only within the tumor cells, leading to their destruction. researchwithrutgers.comnih.gov

Design Principles of Nitro-Prodrugs

Nitroaromatic compounds, including derivatives of this compound, are a key class of prodrugs investigated for GDEPT. nih.govportlandpress.com The design of these nitro-prodrugs is based on the principle of bioreductive activation. researchgate.net The nitro group makes the compound relatively inert, but upon reduction, it is converted into a highly reactive species. nih.govresearchgate.net

The enzyme most commonly used in conjunction with nitroaromatic prodrugs is a bacterial nitroreductase, such as the NfsB enzyme from Escherichia coli. nih.govportlandpress.com This enzyme is particularly suitable for GDEPT because it can efficiently reduce the nitro group of the prodrug to a hydroxylamine, which then fragments to release a potent cytotoxic agent. nih.gov The design of these prodrugs often involves linking the nitroaromatic moiety to a known cytotoxic agent, such as a DNA-crosslinking agent, through a carbamate (B1207046) or other cleavable linker. nih.gov

The choice of the nitroaromatic scaffold and the cytotoxic payload is critical for the success of the therapy. The prodrug must be a good substrate for the activating enzyme and should have low toxicity in its original form. nih.gov Upon activation, the released drug should be highly potent and, ideally, be able to diffuse to neighboring, untransfected tumor cells, creating a "bystander effect." nih.govportlandpress.com

Enzyme-Targeted Bioactivation

The bioactivation of a nitrofuran-based prodrug in a GDEPT setting is a highly specific enzymatic process. nih.govresearchgate.net After the gene for the bacterial nitroreductase is delivered to and expressed in the tumor cells, the systemically administered prodrug can be activated at the tumor site. ebrary.netnih.gov

The nitroreductase enzyme catalyzes the reduction of the nitro group on the furan (B31954) ring. researchgate.net This reduction occurs in a stepwise manner, first forming a nitroso intermediate, followed by a hydroxylamine. nih.gov This reduction dramatically alters the electronic properties of the molecule, leading to the fragmentation of the linker and the release of the active cytotoxic drug. nih.gov This localized activation ensures that the toxic effects of the drug are concentrated within the tumor, sparing healthy tissues that lack the bacterial enzyme. researchwithrutgers.comnih.gov

Research in this area has focused on improving both the enzyme and the prodrug to create more efficient and selective therapeutic systems. portlandpress.comresearchwithrutgers.com This includes engineering nitroreductase variants with improved kinetics for specific prodrugs and synthesizing novel prodrugs with enhanced bystander effects and greater potency. portlandpress.comresearchwithrutgers.com

Analytical Methodologies for Characterization and Quantification in Research Studies

The accurate characterization and quantification of this compound and its metabolites are crucial for research studies. nih.govjfda-online.com A variety of analytical techniques are employed to ensure the identity, purity, and concentration of the compound in different biological matrices. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of nitrofuran compounds. nih.govjfda-online.comirispublishers.com It is often coupled with a diode-array detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (MS). nih.govirispublishers.com Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a particularly powerful method for the determination of nitrofurans and their metabolites at very low concentrations. nih.govresearchgate.netnih.gov

Sample preparation is a critical step in the analytical workflow. For biological samples like tissues or fluids, this often involves homogenization, followed by hydrolysis to release any protein-bound metabolites. jfda-online.comnih.gov A derivatization step, for example, with 2-nitrobenzaldehyde (B1664092), is often used to improve the chromatographic properties and detection of the analytes. jfda-online.comnih.gov Extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are then used to clean up the sample and concentrate the analytes before injection into the HPLC system. nih.govjfda-online.comresearchgate.net

The table below summarizes the key parameters of a typical UHPLC-MS/MS method for the analysis of nitrofuran metabolites.

ParameterDescription
Instrumentation Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Sample Preparation Hydrolysis, derivatization with 2-nitrobenzaldehyde, liquid-liquid or solid-phase extraction
Separation Reversed-phase C8 or C18 column
Mobile Phase Gradient of water/methanol or water/acetonitrile (B52724) with additives like ammonium (B1175870) formate (B1220265)
Detection Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode
Quantification Isotope dilution using labeled internal standards
Linearity (R²) Typically > 0.99
Recovery Generally in the range of 85-115%
Limit of Quantification (LOQ) Can be in the sub-µg/kg range

Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are also essential tools for the initial structural characterization and confirmation of the synthesized this compound compound.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, UV-Vis, IR)

Spectroscopic methods are indispensable for confirming the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy While a publicly available, fully assigned NMR spectrum for this compound is not readily found, the expected spectral characteristics can be predicted based on its constituent functional groups. Proton (¹H) NMR would reveal signals corresponding to the protons on the furan ring and the vinyl protons of the bromoethenyl group. The electron-withdrawing nitro group would significantly influence the chemical shifts of the adjacent furan protons. Carbon-¹³ (¹³C) NMR would provide data on the carbon skeleton, with distinct signals for the furan ring carbons, the vinyl carbons, and carbons influenced by the bromine and nitro substituents. For comparison, spectral data for the related compound 2-Bromo-5-nitrofuran is available in public databases. nih.gov

Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for the trace analysis of nitrofuran residues. fera.co.uk Due to the rapid metabolism of parent nitrofuran drugs in biological systems, analytical methods typically target their more stable, tissue-bound metabolites. waters.com The standard procedure involves acid hydrolysis to release the metabolites, followed by derivatization with 2-nitrobenzaldehyde (2-NBA). waters.comnih.gov This derivatization step creates a more stable, larger molecule with favorable ionization and fragmentation properties for MS analysis. waters.com

Analysis is commonly performed using electrospray ionization (ESI) in negative or positive ion mode, followed by tandem mass spectrometry (MS/MS) for high selectivity and sensitivity. fera.co.uk The multiple reaction monitoring (MRM) technique is employed for quantification, tracking specific precursor-to-product ion transitions. waters.com While specific transition data for this compound is not published, the methodology used for common nitrofuran metabolites illustrates the approach.

Table 1: Illustrative LC-MS/MS Parameters for Common Derivatized Nitrofuran Metabolites (for methodological context)
Metabolite (Parent Drug)Derivatized FormIonization ModePrecursor Ion (m/z)Product Ion (m/z)
AOZ (Furazolidone)NPAOZPositive/Negative236134
AMOZ (Furaltadone)NPAMOZPositive/Negative335291
AHD (Nitrofurantoin)NPAHDPositive/Negative249134
SEM (Nitrofurazone)NPSEMPositive/Negative209134

UV-Vis Spectroscopy The conjugated system formed by the furan ring, the ethenyl group, and the nitro group in this compound is expected to produce strong absorption bands in the ultraviolet-visible (UV-Vis) region. Nitrofuran compounds are well-known chromophores. For instance, nitrofurantoin (B1679001) has a characteristic UV maximum at approximately 254 nm, a wavelength often used for detection in HPLC-UV systems. ijcpa.in This technique is frequently used in conjunction with HPLC, where a photodiode array (PDA) detector can record the UV spectrum of the eluting compound, aiding in its identification. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying the key functional groups within the this compound molecule. The spectrum would be expected to show characteristic absorption bands including:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Alkene (C=C): Stretching vibrations for the ethenyl group and the furan ring double bonds in the 1680-1600 cm⁻¹ region.

Furan Ring (C-O-C): Characteristic ether-like stretching vibrations.

Carbon-Bromine (C-Br): Stretching vibrations typically observed in the lower frequency region of the spectrum (below 800 cm⁻¹).

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatography is the primary method for separating nitrofuran compounds from complex sample matrices prior to their detection.

High-Performance Liquid Chromatography (HPLC) Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely adopted technique for the analysis of nitrofuran derivatives. ijcpa.innih.gov It is almost invariably paired with tandem mass spectrometry (LC-MS/MS) for confirmatory analysis, providing excellent separation and highly sensitive detection. nih.govnih.gov Typical C18 columns are used to separate the compounds based on their hydrophobicity. ijcpa.in The mobile phase usually consists of a mixture of an aqueous component (like water with formic acid or an ammonium formate buffer) and an organic solvent such as acetonitrile or methanol. ijcpa.innih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of multiple analytes in a single run.

Table 2: Example of a General RP-HPLC Method for Nitrofuran Analysis
ParameterCondition
ColumnC18 (e.g., 7.5cm x 4.6mm, 2.7µm) ijcpa.in
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol nih.gov
Flow Rate0.5 - 1.0 mL/min ijcpa.in
DetectionTandem Mass Spectrometry (MS/MS) or PDA/UV nih.govnih.gov
Column Temperature30-40 °C ijcpa.in

Gas Chromatography (GC) While LC-based methods are more common for nitrofuran metabolite analysis due to their polarity and thermal instability, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be applied, particularly for more volatile or thermally stable derivatives. The PubChem database lists GC-MS data for the related compound 2-Bromo-5-nitrofuran, indicating the feasibility of this technique for compounds within this class. nih.gov For less volatile compounds, a derivatization step to increase volatility would be necessary before GC analysis.

Electrochemical and Other Advanced Analytical Approaches

Research into faster and more field-portable analytical methods has led to the development of novel detection strategies.

Electrochemical Analysis The nitro group present in this compound is electrochemically active, meaning it can be easily reduced at an electrode surface. This property forms the basis for the development of electrochemical sensors for nitrofuran detection. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry can be used to measure the current response corresponding to the reduction of the nitro group, which is proportional to the concentration of the compound. These methods offer the potential for rapid, sensitive, and low-cost analysis, providing an alternative to traditional chromatographic techniques.

Other Advanced Analytical Approaches Emerging technologies for the rapid screening of nitrofuran residues include biosensor-based methods. For example, aptamer-based assays have been developed for several nitrofuran metabolites. mdpi.com These assays use short, single-stranded DNA or RNA sequences (aptamers) that bind with high specificity to the target molecule. This binding event can be coupled to a colorimetric output, such as the aggregation of gold nanoparticles, allowing for visual or spectrophotometric detection. mdpi.com Such methods are valuable for high-throughput screening of samples before confirmatory analysis by LC-MS/MS. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2-Bromoethenyl)-5-nitrofuran, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized furan derivative followed by nitration. For example, analogous bromoethenyl compounds (e.g., Brivudine) are synthesized via Heck coupling or Sonogashira reactions between halogenated intermediates and bromoethylene derivatives. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy to confirm structural integrity and absence of regioisomers .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR (CDCl₃ or DMSO-d₆, 400 MHz) identifies vinyl proton coupling patterns (e.g., trans-configuration J values ~14–16 Hz). Infrared spectroscopy (IR) detects nitro group stretching (~1520 cm⁻¹) and C-Br bonds (~600 cm⁻¹). X-ray crystallography is ideal for resolving stereochemical ambiguities in crystalline derivatives .

Q. How does the nitro group influence the stability of this compound under ambient conditions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity but may accelerate decomposition via hydrolysis or photodegradation. Stability studies should include accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Storage in amber vials under nitrogen at –20°C minimizes degradation. Comparative TLC or GC-MS can track decomposition by-products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for bromoethenyl group reactions. Solvent effects are incorporated via Polarizable Continuum Models (PCM). Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets, such as viral thymidine kinases, guiding structure-activity relationship (SAR) optimization .

Q. What strategies optimize catalytic systems for synthesizing this compound with minimal palladium catalyst loading?

  • Methodological Answer : Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) with ligands (Xantphos, SPhos) in Sonogashira coupling reduces catalyst loadings to 0.5–1 mol%. Microwave-assisted synthesis (100°C, 30 min) improves yields (≥85%) while minimizing side reactions. Reaction monitoring via in-situ IR or Raman spectroscopy identifies optimal termination points .

Q. How can contradictory data on the antimicrobial efficacy of this compound be resolved across different microbial strains?

  • Methodological Answer : Discrepancies may arise from strain-specific efflux pumps or nitroreductase activity. Use isogenic mutant libraries (e.g., E. coli ΔacrB) to isolate resistance mechanisms. Minimum Inhibitory Concentration (MIC) assays under anaerobic vs. aerobic conditions clarify nitro group activation pathways. Metabolomic profiling (LC-MS) identifies nitro-reduced metabolites contributing to toxicity .

Q. What methodologies elucidate the metabolic pathways of this compound in mammalian liver microsomes?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope labeling tracks phase I metabolites (e.g., hydroxylation, debromination). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify enzymes responsible for oxidative transformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.